1-(1,3-benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to targetCathepsin S , a lysosomal cysteine protease .
Mode of Action
It is likely that it interacts with its target protein, potentially inhibiting its function
Biochemical Pathways
Benzoxazole derivatives, however, have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with benzoxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves the following steps:
Benzoxazole Formation: The benzoxazole ring is usually formed by cyclization reactions involving o-aminophenol and carboxylic acids or their derivatives.
Pyrrolidine Formation: The pyrrolidine ring can be synthesized through the reduction of pyrrolidone or by cyclization of amino acids.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzoxazole and pyrrolidine rings using coupling reagents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups to more reduced forms.
Substitution: Substitution reactions can occur at various positions on the benzoxazole and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the type of substitution reaction.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Various substituted benzoxazoles and pyrrolidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)-3-piperidinecarboxylic acid: A related compound with a similar benzoxazole structure but a different amine group.
1-(1,3-Benzoxazol-2-yl)ethan-1-ol: Another benzoxazole derivative with an alcohol functional group.
Uniqueness: 1-(1,3-Benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is unique due to its specific combination of benzoxazole and pyrrolidine rings, as well as the presence of the tert-butyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other benzoxazole derivatives.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)18-14(20)11-8-9-19(10-11)15-17-12-6-4-5-7-13(12)21-15/h4-7,11H,8-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXDSFXPBZYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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